(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
Brand Name:
Vulcanchem
CAS No.:
270062-95-8
VCID:
VC21073656
InChI:
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
SMILES:
CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Molecular Formula:
C11H15NO2
Molecular Weight:
193.24 g/mol
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
CAS No.: 270062-95-8
Cat. No.: VC21073656
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270062-95-8 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (3S)-3-amino-4-(4-methylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | OCNPVFDANAYUCR-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N |
| SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator